N-(1-Methylcyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methylcyclopentyl)acetamide is an organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is a derivative of acetamide, where the acetamide group is attached to a 1-methylcyclopentyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
The synthesis of N-(1-Methylcyclopentyl)acetamide can be achieved through various methods. One common approach involves the reaction of 1-methylcyclopentylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Reaction Setup: Combine 1-methylcyclopentylamine and acetic anhydride in a suitable solvent, such as dichloromethane.
Reaction Conditions: Stir the mixture at room temperature for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated.
Analyse Chemischer Reaktionen
N-(1-Methylcyclopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-(1-Methylcyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biochemical studies to understand the interactions between small molecules and biological macromolecules.
Medicine: While not used directly as a drug, it serves as a precursor in the synthesis of potential pharmaceutical agents.
Wirkmechanismus
The mechanism of action of N-(1-Methylcyclopentyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets vary based on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-(1-Methylcyclopentyl)acetamide can be compared with other similar compounds, such as:
N-Cyclopentylacetamide: Similar in structure but lacks the methyl group on the cyclopentyl ring.
N-(1-Methylcyclohexyl)acetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring.
N-(1-Methylcyclopropyl)acetamide: Features a cyclopropyl ring, making it more strained and reactive.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
39192-25-1 |
---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
N-(1-methylcyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO/c1-7(10)9-8(2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
IUOXVXUWUFVHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.